

# Application Notes and Protocols for Recombinant EFTUD2 Protein Purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **EFTUD2**

Cat. No.: **B1575317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Elongation Factor Tu GTP binding domain containing 2 (**EFTUD2**), also known as Snu114, is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.<sup>[1]</sup> This GTPase plays a vital role in the splicing of pre-mRNA, a fundamental process for gene expression.<sup>[1]</sup> Beyond its core function in the spliceosome, **EFTUD2** is implicated in the innate immune response, specifically in the regulation of the cGAS-STING pathway and the alternative splicing of MyD88, a key adaptor protein in Toll-like receptor signaling.<sup>[2]</sup> Mutations in the **EFTUD2** gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a severe developmental disorder.<sup>[3]</sup> The human **EFTUD2** protein consists of 972 amino acids with a predicted molecular weight of approximately 109.4 kDa.<sup>[4]</sup>

Given its central role in essential cellular processes and its link to human disease, the availability of highly purified, recombinant **EFTUD2** protein is critical for a wide range of research applications. These include structural studies, enzymatic assays, inhibitor screening for drug development, and elucidation of its role in various signaling pathways. This document provides a detailed protocol for the expression and purification of recombinant human **EFTUD2** protein from an *Escherichia coli* expression system. A multi-step purification strategy is outlined, commencing with affinity chromatography followed by ion exchange and size exclusion chromatography to achieve high purity.

## Data Presentation

**Table 1: Predicted Properties of Human EFTUD2 Protein**

| Property                           | Value     | Reference                          |
|------------------------------------|-----------|------------------------------------|
| Amino Acid Count                   | 972       | [4]                                |
| Molecular Weight (Predicted)       | 109.4 kDa | [4]                                |
| Isoelectric Point (pI) (Predicted) | 6.2       | (Predicted using Expasy ProtParam) |

**Table 2: Summary of a Multi-Step Purification Protocol for Tagged EFTUD2**

| Purification Step             | Elution Product    | Purity (Estimated) | Yield (Estimated) |
|-------------------------------|--------------------|--------------------|-------------------|
| Cell Lysis & Clarification    | Clarified Lysate   | <5%                | 100%              |
| Affinity Chromatography       | Tagged EFTUD2      | >80%               | 70-80%            |
| Ion Exchange Chromatography   | Enriched EFTUD2    | >90%               | 50-60%            |
| Size Exclusion Chromatography | Highly Pure EFTUD2 | >95%               | 30-40%            |

Note: Purity and yield are estimates and can vary depending on expression levels and experimental conditions.

## Experimental Protocols

This protocol describes a general method for the purification of recombinant human **EFTUD2** with either an N-terminal GST (Glutathione S-transferase) tag or a His (polyhistidine) tag, expressed in *E. coli*.

## Expression of Recombinant EFTUD2 in *E. coli*

- Transformation: Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with an expression vector containing the human **EFTUD2** cDNA sequence fused to the desired affinity tag (GST or His-tag).
- Culture Growth:
  - Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).
  - The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction of Protein Expression:
  - Cool the culture to 16-20°C.
  - Induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
  - Continue to incubate the culture at 16-20°C for 16-18 hours with shaking.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

## Cell Lysis and Clarification

- Resuspension: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
- Lysis:
  - Lyse the cells by sonication on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the lysate is no longer viscous.
  - Alternatively, a French press or other mechanical disruption methods can be used.
- Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell debris. Carefully collect the supernatant, which contains the soluble recombinant protein.

## Affinity Chromatography

The first purification step utilizes the affinity tag fused to the **EFTUD2** protein.

### A. GST-Tagged **EFTUD2** Purification

- Resin Equilibration: Equilibrate a Glutathione-agarose column with 5-10 column volumes (CV) of Lysis Buffer.
- Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.
- Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the GST-**EFTUD2** fusion protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.
- Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the fractions with the highest concentration of purified GST-**EFTUD2**.

### B. His-Tagged **EFTUD2** Purification

- Resin Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with 5-10 CV of Lysis Buffer.
- Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
- Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the His-**EFTUD2** fusion protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.
- Analysis: Analyze the collected fractions by SDS-PAGE and pool the fractions containing the highest concentration of purified His-**EFTUD2**.

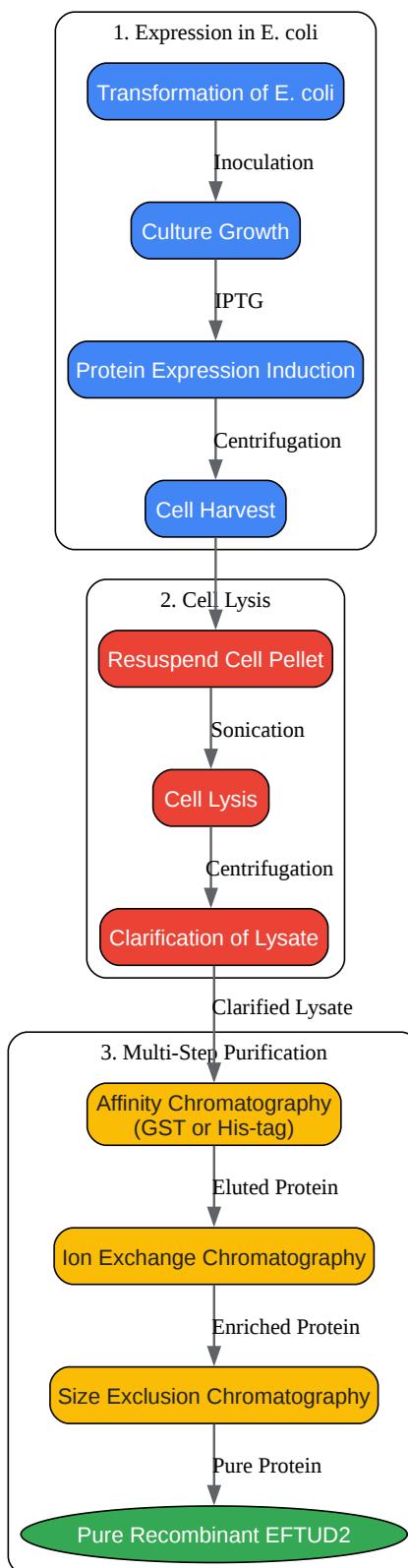
## Ion Exchange Chromatography (IEX)

This step separates proteins based on their net surface charge. With a predicted pI of 6.2, **EFTUD2** will have a net negative charge at a pH above 6.2 and a net positive charge at a pH below 6.2. Anion exchange chromatography is recommended as a polishing step.

- Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Equilibration Buffer using dialysis or a desalting column.
- Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with 5-10 CV of IEX Equilibration Buffer.
- Binding: Load the buffer-exchanged protein sample onto the column.
- Elution: Elute the bound proteins with a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.
- Analysis: Analyze the fractions by SDS-PAGE to identify those containing **EFTUD2**. Pool the purest fractions.

## Size Exclusion Chromatography (SEC)

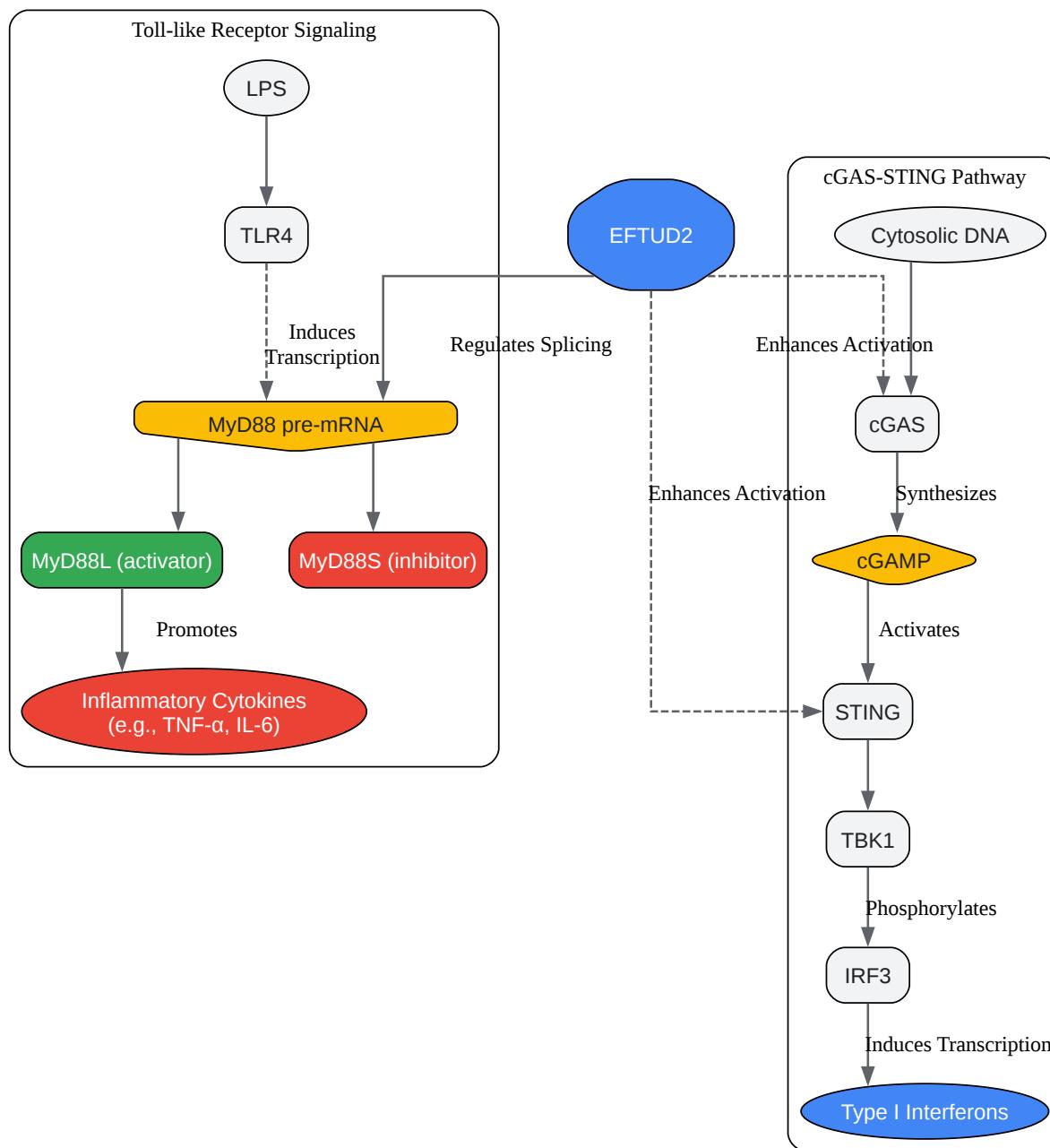
The final purification step separates proteins based on their size and shape. This step is also useful for buffer exchange into a final storage buffer.


- Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or equivalent) with at least 2 CV of SEC Buffer.
- Sample Loading: Concentrate the pooled fractions from the IEX step to a volume that is less than 2% of the SEC column volume. Load the concentrated sample onto the column.
- Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.
- Analysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric **EFTUD2**.
- Concentration and Storage: Concentrate the final purified protein to the desired concentration. For long-term storage, add glycerol to a final concentration of 10-20% and store at -80°C.<sup>[5]</sup>

## Buffer Compositions

| Buffer Type              | For GST-Tagged Protein                                                                  | For His-Tagged Protein                                                                        |
|--------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Lysis Buffer             | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail |
| Wash Buffer              | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT                                            | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT                              |
| Elution Buffer           | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM Reduced Glutathione, 1 mM DTT                 | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 1 mM DTT                            |
| IEX Equilibration Buffer | 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT                                             | 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT                                                   |
| IEX Elution Buffer       | 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT                                               | 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT                                                     |
| SEC Buffer               | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT                                               | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT                                                     |

## Visualizations


## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for recombinant **EFTUD2** protein purification.

# Signaling Pathway Involvement



[Click to download full resolution via product page](#)

Caption: Role of **EFTUD2** in innate immune signaling pathways.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. novusbio.com [novusbio.com]
- 2. Recombinant Human EFTUD2 - 50 µg | Scintag [scintag.com]
- 3. EFTUD2 missense variants disrupt protein function and splicing in mandibulofacial dysostosis Guion-Almeida type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spliceosome protein EFTUD2: A potential pathogenetic factor in tumorigenesis and some developmental defects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant EFTUD2 Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575317#protocol-for-recombinant-eftud2-protein-purification>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)